molecular formula C8H11Cl2F3 B3040888 (1,1-Dichlorotrifluoroethyl)cyclohexane CAS No. 247220-88-8

(1,1-Dichlorotrifluoroethyl)cyclohexane

Cat. No.: B3040888
CAS No.: 247220-88-8
M. Wt: 235.07 g/mol
InChI Key: NCRRMHTVEHUXCF-UHFFFAOYSA-N
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Description

(1,1-Dichlorotrifluoroethyl)cyclohexane, also known as CFC-112 or HCFC-112, is a synthetic organic compound widely used in the industrial sector. It is a colorless, volatile liquid with the chemical formula C8H10Cl2F3. This compound belongs to the family of chlorofluorocarbons (CFCs), which were historically used as refrigerants, solvents, and propellants before being phased out due to their adverse effects on the ozone layer.

Preparation Methods

(1,1-Dichlorotrifluoroethyl)cyclohexane can be synthesized by reacting cyclohexene with hydrogen fluoride and chlorine gas. The resulting product is then purified through distillation and fractional crystallization. This method ensures the chemical structure and purity of the compound, which can be determined through various analytical techniques such as gas chromatography and mass spectrometry.

Chemical Reactions Analysis

(1,1-Dichlorotrifluoroethyl)cyclohexane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where chlorine or fluorine atoms are replaced by other atoms or groups.

Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1,1-Dichlorotrifluoroethyl)cyclohexane has been used in scientific experiments as a solvent and reagent. It is considered relatively safe to use in laboratory settings when proper safety measures are in place, such as using protective equipment and ventilation systems. Its applications span across various fields, including:

    Chemistry: Used as a solvent and reagent in chemical reactions.

    Biology: Employed in biological experiments where its properties are beneficial.

    Medicine: Investigated for potential medical applications, although not commonly used in therapeutic settings.

    Industry: Utilized in industrial processes, particularly in the production of other chemicals.

Mechanism of Action

The mechanism by which (1,1-Dichlorotrifluoroethyl)cyclohexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s chemical structure allows it to participate in various reactions, influencing the behavior of other molecules in the system. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

(1,1-Dichlorotrifluoroethyl)cyclohexane is unique due to its specific chemical structure and properties. Similar compounds include:

    1,1-Dichloro-2,2,2-trifluoroethane: Another chlorofluorocarbon with similar applications and properties.

    1,1-Dichloro-1-fluoroethane: A related compound with different fluorine and chlorine atom arrangements.

    1,1,1-Trichloro-2,2,2-trifluoroethane: A compound with additional chlorine atoms, affecting its chemical behavior and applications.

These compounds share some similarities in their chemical behavior and applications but differ in their specific structures and properties, making this compound unique in its own right.

Properties

IUPAC Name

(1,1-dichloro-2,2,2-trifluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2F3/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRRMHTVEHUXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,1-Dichlorotrifluoroethyl)cyclohexane
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(1,1-Dichlorotrifluoroethyl)cyclohexane
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(1,1-Dichlorotrifluoroethyl)cyclohexane
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(1,1-Dichlorotrifluoroethyl)cyclohexane
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(1,1-Dichlorotrifluoroethyl)cyclohexane
Reactant of Route 6
(1,1-Dichlorotrifluoroethyl)cyclohexane

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